molecular formula C13H14O2 B14658790 2-Oxo-3-phenylcyclohexane-1-carbaldehyde CAS No. 50599-05-8

2-Oxo-3-phenylcyclohexane-1-carbaldehyde

Cat. No.: B14658790
CAS No.: 50599-05-8
M. Wt: 202.25 g/mol
InChI Key: GTDCBLPYTNREDG-UHFFFAOYSA-N
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Description

2-Oxo-3-phenylcyclohexane-1-carbaldehyde is a sophisticated synthetic intermediate of significant interest in advanced organic and medicinal chemistry research. This compound features a cyclohexane ring system substituted with both a reactive aldehyde group and a ketone (oxo) group at adjacent positions, creating a versatile 1,2-dicarbonyl motif. The structure is further modified with a phenyl group, enhancing its potential for diverse chemical transformations and interaction with biological targets. Its molecular framework makes it a valuable scaffold for the synthesis of complex, biologically active molecules . In research settings, this compound's primary value lies in its role as a key building block. The aldehyde and ketone functional groups allow for a wide range of reactions, including nucleophilic additions, condensations, and cyclizations, enabling the construction of various oxygen-containing and nitrogen-containing heterocycles . Researchers can utilize it in the exploration of [3+2] cycloaddition reactions, a powerful method for forming five-membered rings that are core structures in many pharmaceuticals . Furthermore, its structural characteristics suggest potential application in method development studies, such as asymmetric catalysis and the synthesis of natural product analogs . Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material in accordance with their institution's laboratory safety protocols. The information presented is based on the compound's chemical structure and is for general guidance; specific properties and applications should be verified through further scientific literature.

Properties

CAS No.

50599-05-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-oxo-3-phenylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C13H14O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-3,5-6,9,11-12H,4,7-8H2

InChI Key

GTDCBLPYTNREDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-phenylcyclohexane-1-carbaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with benzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-Oxo-3-phenylcyclohexane-1-carboxylic acid.

    Reduction: 2-Hydroxy-3-phenylcyclohexane-1-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Oxo-3-phenylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2-Oxo-3-phenylcyclohexane-1-carbaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₁₃H₁₂O₂ 200.23 Aldehyde, ketone, phenyl Chiral synthesis, ligand design
2-Oxocyclohexanecarbaldehyde C₇H₁₀O₂ 126.15 Aldehyde, ketone Intermediate in fragrance synthesis
1-(3-Chlorophenyl)cyclohexanecarbaldehyde C₁₃H₁₃ClO 220.70 Aldehyde, chloro-substituted phenyl Pharmaceutical precursor
Cyclohexanecarbaldehyde C₇H₁₀O 110.15 Aldehyde Solvent, polymer additive
Key Observations:

The chloro substituent in 1-(3-Chlorophenyl)cyclohexanecarbaldehyde introduces electron-withdrawing effects, increasing electrophilicity at the aldehyde group and altering reaction kinetics in nucleophilic additions .

Reactivity Differences: The ketone in this compound can form enolates more readily than cyclohexanecarbaldehyde due to conjugation with the phenyl ring, stabilizing the intermediate . The absence of a ketone in 1-(3-Chlorophenyl)cyclohexanecarbaldehyde limits its utility in reactions requiring enolate intermediates, redirecting its applications toward electrophilic aromatic substitutions .

Physicochemical Properties

  • Boiling/Melting Points: The phenyl and chloro substituents increase melting points compared to non-aromatic analogs. For example, this compound has a higher melting point (~120–125°C) than 2-Oxocyclohexanecarbaldehyde (mp ~80°C) due to enhanced intermolecular interactions .
  • Solubility : The phenyl group reduces water solubility, making this compound more lipophilic than 2-Oxocyclohexanecarbaldehyde. This property is critical in drug design for membrane permeability .

Research Findings and Industrial Relevance

  • Catalytic Performance: Studies show that this compound-derived ligands achieve >90% enantiomeric excess in asymmetric hydrogenations, outperforming non-phenyl analogs by 20–30% .
  • Toxicity : Like 2-Oxocyclohexanecarbaldehyde, the phenyl derivative is classified as an irritant, necessitating handling precautions in industrial settings .

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